2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural framework, which includes a combination of benzimidazole, quinazoline, and pyridopyrimidine moieties. The presence of bromine, chlorine, and sulfur atoms further enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Quinazoline Ring Formation: The benzimidazole intermediate is then subjected to cyclization with an appropriate aldehyde or ketone to form the quinazoline ring.
Introduction of Bromine and Sulfur: Bromination of the quinazoline derivative is carried out using bromine or N-bromosuccinimide (NBS). The resulting bromo compound is then reacted with a thiol reagent to introduce the sulfanylmethyl group.
Pyridopyrimidine Ring Formation: The final step involves the cyclization of the intermediate with a chloropyridine derivative under basic conditions to form the pyridopyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles such as amines or thiols.
Cyclization: Intramolecular cyclization reactions can be employed to form additional ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), heat.
Cyclization: Base (e.g., sodium hydroxide), solvents (e.g., ethanol, toluene).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs with varying biological activities.
Scientific Research Applications
2-[({4-bromo-8,10,17-triazatetracyclo[8700^{2,7}
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex heterocyclic compounds.
Biology: It has shown promising activity in biological assays, including antimicrobial and anticancer studies.
Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of cancer and infectious diseases.
Industry: It is used in the development of novel materials with unique properties, such as advanced polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and growth factor receptors.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides: These compounds share a similar quinazoline core and exhibit comparable biological activities.
N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide: This compound has a similar structure but differs in the substituents attached to the core framework.
Uniqueness
2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of multiple heterocyclic rings and the presence of bromine, chlorine, and sulfur atoms. This structural complexity contributes to its diverse chemical reactivity and potential for various scientific applications.
Properties
IUPAC Name |
2-[(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrClN5OS/c24-13-5-7-17-16(9-13)22-27-18-3-1-2-4-19(18)30(22)23(28-17)32-12-15-10-21(31)29-11-14(25)6-8-20(29)26-15/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTFILLRDINMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=C(C=C4)Br)SCC5=CC(=O)N6C=C(C=CC6=N5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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